N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
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Overview
Description
N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a complex organic compound with a multifaceted chemical structure. This compound is known for its unique properties and its applications across various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves a multi-step process. Key steps include:
Formation of the intermediate compounds: : Starting from 4-chlorobenzyl chloride, it reacts with phenol in the presence of a base to yield the 4-((4-chlorobenzyl)oxy)phenol intermediate.
Coupling reaction: : The intermediate is then coupled with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a suitable coupling reagent to form the final product.
Industrial Production Methods: The industrial production typically follows similar synthetic routes but is optimized for larger scale synthesis. Reaction conditions are carefully controlled to ensure high yield and purity of the product, often using continuous flow techniques and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form hydroxylated derivatives.
Reduction: : Reduction reactions might lead to the formation of amine derivatives.
Substitution: : Various substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the compound.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, primary and secondary amines.
Major Products: The reactions typically yield hydroxylated products, amine derivatives, and substituted variants depending on the specific reaction and conditions applied.
Scientific Research Applications
N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide finds applications across several domains:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential bioactivity and interaction with biological molecules.
Medicine: : Investigated for possible therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving specific molecular targets and pathways:
Molecular Targets: : It may interact with specific enzymes or receptors.
Pathways: : The compound might influence cellular signaling pathways, leading to alterations in cell function or gene expression.
Comparison with Similar Compounds
N-(4-((4-chlorobenzyl)oxy)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide stands out due to its specific chemical structure which imparts unique properties and reactivities.
Similar Compounds
N-(4-benzyloxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide.
N-(4-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide.
While these compounds share a core structure, variations in substituents can lead to differences in their chemical behavior and applications.
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Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-18(20(27)25-21(28)23-13)10-11-19(26)24-16-6-8-17(9-7-16)29-12-14-2-4-15(22)5-3-14/h2-9H,10-12H2,1H3,(H,24,26)(H2,23,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSAJDCRTGUDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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